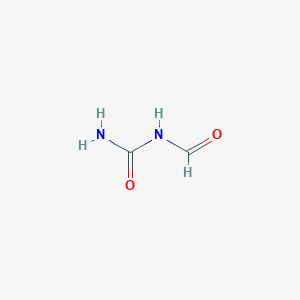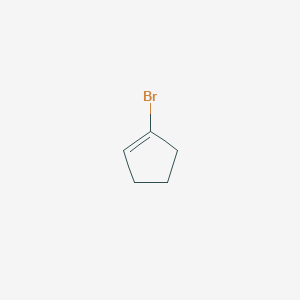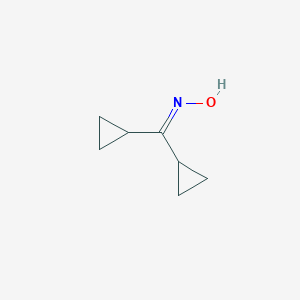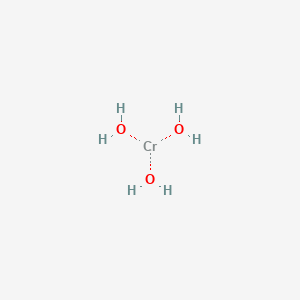
氢氧化铬
描述
Chromium (III) Hydroxide, denoted chemically as Cr(OH)3, is an inorganic compound that is noteworthy for its various applications and unique properties . The compound can be distinguished by its distinct green color and is typically encountered in the form of a gelatinous precipitate .
Synthesis Analysis
The synthesis of Chromium (III) Hydroxide can be achieved through various methods, one of the most common being the reaction of Chromium (III) salts with alkali . The most basic method involves mixing an aqueous solution of a chromium (III) salt, such as Chromium (III) Chloride, with a strong base such as sodium hydroxide . The resulting precipitate is then filtered and washed to yield Chromium (III) Hydroxide .Molecular Structure Analysis
On the structural level, Chromium (III) Hydroxide adopts a hexagonal close-packed arrangement . Each chromium atom is surrounded by six hydroxide ions in an octahedral geometry, and each hydroxide ion is bonded to two chromium atoms, forming a robust 3D network . This solid structure contributes to the compound’s low solubility in water .Chemical Reactions Analysis
Chromium (III) Hydroxide, Cr(OH)3, is an amphoteric compound, indicating that it can behave both as an acid and a base . As a base, Chromium (III) Hydroxide can neutralize acids to produce salts and water . Exhibiting its acidic properties, it reacts with bases to yield salts as well .Physical And Chemical Properties Analysis
Chromium (III) Hydroxide, Cr(OH)3, is an amphoteric compound, indicating that it can behave both as an acid and a base . This characteristic significantly influences its interactions with other chemicals and its role in various applications . Cr(OH)3 is sparingly soluble in water and its solubility decreases with decreasing temperature .科学研究应用
Chemical Properties
Chromium (III) Hydroxide is an amphoteric compound, meaning it can behave both as an acid and a base . This characteristic significantly influences its interactions with other chemicals and its role in various applications . As a base, Chromium (III) Hydroxide can neutralize acids to produce salts and water . Exhibiting its acidic properties, it reacts with bases to yield salts as well .
Preparation and Synthesis
The synthesis of Chromium (III) Hydroxide can be achieved through various methods, one of the most common being the reaction of Chromium (III) salts with alkali . An alternate route involves the reaction of Chromium metal with steam at elevated temperatures .
Structural Properties
On the structural level, Chromium (III) Hydroxide adopts a hexagonal close-packed arrangement . Each chromium atom is surrounded by six hydroxide ions in an octahedral geometry, and each hydroxide ion is bonded to two chromium atoms, forming a robust 3D network .
Pigment Industry
In the pigment industry, its unique green color finds use in paints and dyes . The distinct green color of Chromium (III) Hydroxide is used to create a variety of shades in paints and dyes .
Textile Industry
Its role as a mordant in the textile industry is another significant application . Mordants are substances that combine with a dye or stain and the material being dyed to form an insoluble color, thus allowing the dye to “bite” onto the fibers and remain fixed during washing and exposure to light .
Catalysts
Chromium (III) Hydroxide is also an essential ingredient in certain types of catalysts . Its ability to change oxidation states makes it highly effective in oxidation-reduction reactions .
作用机制
Target of Action
Chromium trihydroxide, or Chromium (III) hydroxide, primarily targets the beta subunit of mitochondrial ATP synthase . This enzyme plays a crucial role in cellular energy production and metabolic regulation .
Mode of Action
Chromium trihydroxide interacts with its target by replacing magnesium ions (Mg2+) in ATP synthase . This interaction reduces ATP synthase activity and activates the downstream AMPK pathway, resulting in improved glucose metabolism .
Biochemical Pathways
The primary biochemical pathway affected by Chromium trihydroxide is the insulin signaling pathway . By interacting with the beta subunit of mitochondrial ATP synthase, Chromium trihydroxide enhances insulin sensitivity and manages glucose metabolism . This action extends beyond the classical effects on the insulin-signaling pathway, influencing physiological effects apart from insulin signaling .
Pharmacokinetics
The pharmacokinetics of Chromium trihydroxide remains largely unexplored. It is known that chromium, in general, is required for carbohydrate, lipid, and protein metabolisms in humans and animals . Chromium-enriched yeast, a dietary supplement, has been studied for its pharmacokinetics. It was found that after oral administration, Chromium was rapidly absorbed into the blood and was slowly eliminated, which could lead to the accumulation of Chromium in vivo .
Result of Action
The interaction of Chromium trihydroxide with its target leads to a variety of physiological effects. It enhances insulin sensitivity, manages glucose metabolism, and plays a role in anti-oxidative efficacy . These effects contribute to the potential health benefits of Chromium supplementation, especially in enhancing insulin sensitivity and managing glucose metabolism .
Action Environment
Chromium trihydroxide is a gelatinous green inorganic compound with low solubility . It is amphoteric, dissolving in both strong alkalis and strong acids . Its solubility decreases with decreasing temperature, making it an exception to the general rule that the solubility of solids increases with temperature . These properties significantly influence its action, efficacy, and stability in different environmental conditions.
未来方向
Chromium (III) Hydroxide is noteworthy for its various applications and unique properties . It is used as a pigment, in the textile industry as a mordant, and as a catalyst for organic reactions . Future investigations may leverage the intricate interplay between chromium and mitochondrial ATP synthase .
属性
IUPAC Name |
chromium;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3H2O/h;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMQZGGLHVSEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051651 | |
| Record name | Chromium trihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.042 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Blue to green solid; [ICSC] Practically insoluble in water; [Merck Index], BLUE-TO-GREEN POWDER OR BLACK PARTICLES. | |
| Record name | Chromium hydroxide (Cr(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium trihydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2512 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHROMIUM (III) HYDROXIDE HYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1455 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In an experiment performed under inert gas atmosphere, the solubility /in water/ of freshly precipitated chromium(III) hydroxide was determined from under-saturation and from over-saturation at different pH. As an amphoteric hydroxide, the solubility curve of chromium(III) hydroxide is parabolic, depending on pH. The solubility is as follows: >pH 4: moderately soluble; pH 6.8 - 11.5: insoluble; > pH 11.5 - 14 slightly soluble ... at pH 4, the solubility was about 520 mg/L; at pH 6.8 to 11.8, the solubility was about 0.005 mg/L, Insoluble in water, Soluble in acids and strong alkalies, Solubility in water: none | |
| Record name | CHROMIUM TRIHYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5796 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMIUM (III) HYDROXIDE HYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1455 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Chromium trihydroxide | |
Color/Form |
Green, gelatinous precipitate | |
CAS RN |
1308-14-1 | |
| Record name | Chromium trihydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium hydroxide (Cr(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium trihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium (III) hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMIUM TRIHYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5796 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMIUM (III) HYDROXIDE HYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1455 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




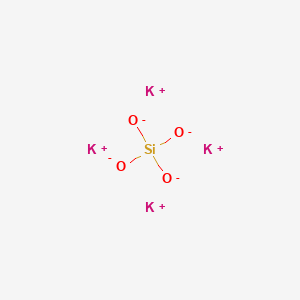
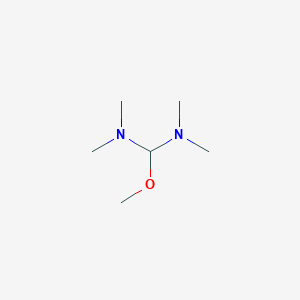



![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)

